molecular formula C7H4F5NO B1530052 4-Difluoromethoxy-3-(trifluoromethyl)pyridine CAS No. 1803825-89-9

4-Difluoromethoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1530052
CAS No.: 1803825-89-9
M. Wt: 213.1 g/mol
InChI Key: MIMSEGXNWKFMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Difluoromethoxy-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of both difluoromethoxy and trifluoromethyl groups

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of difluoromethoxy and trifluoromethyl groups provides a distinct set of properties that can be advantageous in various applications .

Properties

IUPAC Name

4-(difluoromethoxy)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-6(9)14-5-1-2-13-3-4(5)7(10,11)12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMSEGXNWKFMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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